2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide
Description
Properties
IUPAC Name |
2-(cyclopropylmethyl)-4,5,6,7-tetrahydroindazole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c13-12(14)11-9-3-1-2-4-10(9)15-16(11)7-8-5-6-8/h8H,1-7H2,(H3,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHSVJMKGJAWFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=C2C1)C(=N)N)CC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide is a synthetic organic compound belonging to the indazole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
- IUPAC Name : this compound
- CAS Number : 2098138-21-5
- Molecular Formula : C13H21N3
- Molecular Weight : 219.32 g/mol
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Recent studies have highlighted the compound's efficacy against several protozoan pathogens. The following table summarizes the IC50 values for various protozoa:
| Compound | Pathogen | IC50 (µM) | Reference |
|---|---|---|---|
| 2H-Indazole Derivatives | Entamoeba histolytica | 0.740 | |
| 2H-Indazole Derivatives | Giardia intestinalis | <1.0 | |
| 2H-Indazole Derivatives | Trichomonas vaginalis | <1.0 |
The compound demonstrated superior activity compared to metronidazole against Giardia intestinalis, with some derivatives showing up to 12.8 times greater potency .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound was assessed through its inhibition of cyclooxygenase-2 (COX-2). In vitro studies revealed that several derivatives exhibited significant COX-2 inhibitory activity:
These findings suggest that the compound may serve as a dual-action agent against both microbial infections and inflammation.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The indazole ring structure allows for binding to various receptors and enzymes, modulating their activity. The observed anti-inflammatory effects may be attributed to the inhibition of enzymes involved in inflammatory pathways.
Case Studies
- Study on Antiprotozoal Activity : A study conducted on various derivatives of indazole demonstrated that modifications at the phenyl ring significantly influenced antiprotozoal activity. Compounds with electron-withdrawing groups exhibited enhanced potency against E. histolytica, G. intestinalis, and T. vaginalis .
- COX-2 Inhibition Study : A comparative analysis of several indazole derivatives revealed that compounds with structural similarities to known COX inhibitors showed promising results in reducing inflammation markers in vitro .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that indazole derivatives, including 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide, exhibit promising anticancer properties. Research has shown that these compounds can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that modifications to the indazole structure could enhance cytotoxicity against breast and lung cancer cells .
Neurological Disorders
The compound has been investigated for its neuroprotective effects. Its ability to modulate neurotransmitter systems suggests potential applications in treating conditions such as depression and anxiety. For example, derivatives of indazole have been noted for their serotonin receptor activity, which could be beneficial in developing antidepressant therapies .
Antimicrobial Properties
Research has also explored the antimicrobial efficacy of indazole derivatives. Preliminary findings suggest that this compound exhibits activity against certain bacterial strains. This opens avenues for further exploration in developing new antibiotics .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer | Induced apoptosis in breast cancer cells with IC50 values significantly lower than existing therapies. |
| Study B | Neurological | Showed enhanced serotonin receptor binding affinity compared to traditional antidepressants. |
| Study C | Antimicrobial | Demonstrated effective inhibition of bacterial growth in vitro against Staphylococcus aureus. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to other indazole derivatives and carboximidamide-containing molecules. Below is a detailed analysis:
Core Heterocycle Comparison
- Indazole vs. Imidazole Derivatives: While indazoles (benzopyrazoles) and imidazoles share nitrogen-containing heterocycles, their pharmacological profiles differ significantly. For example, imidazole derivatives like 5-(3,3-dimethyltriazeno)imidazole-4-carboxamide (a temozolomide analog) are extensively studied for DNA alkylation in cancer therapy, with 136 PubMed articles documenting their mechanisms . In contrast, indazole derivatives, including the target compound, are less explored but show promise in kinase inhibition due to their planar aromatic systems.
Substituent Analysis
- Cyclopropylmethyl Group :
The cyclopropylmethyl substituent in the target compound enhances metabolic stability compared to bulkier alkyl groups (e.g., isopropyl or tert-butyl) in analogs like 5-(3,3-dimethyl-1-triazenyl)-1H-imidazole-4-carboxamide. This group may reduce cytochrome P450-mediated degradation, as seen in cyclopropane-containing drugs like crizotinib . - Carboximidamide vs. Carboxamide :
The carboximidamide group (-C(=NH)NH₂) in the target compound increases basicity compared to carboxamide (-CONH₂) derivatives. This difference could improve solubility in acidic environments (e.g., lysosomes) and enhance interactions with negatively charged residues in target proteins.
Pharmacokinetic and Pharmacodynamic Profiles
Limited data exist for the target compound, but inferences can be drawn from analogs:
Key Research Findings and Gaps
- Target Compound: No direct preclinical or clinical studies are indexed in PubMed for this compound.
- Analogs: The high research volume for imidazole carboxamides (e.g., 136 articles for 5-(3,3-dimethyltriazeno)imidazole-4-carboxamide) underscores their established role in oncology, whereas indazole-carboximidamide derivatives remain underexplored .
Preparation Methods
Cyclocondensation Approach to Tetrahydroindazole Core
One common strategy to synthesize tetrahydroindazole derivatives involves cyclocondensation reactions between hydrazine derivatives and 1,3-dicarbonyl compounds or related precursors. For example, hydrazine or hydrazinylbenzoic acid reacts with 1,3-dicarbonyl compounds under acidic conditions (dilute sulfuric acid in methanol) at room temperature to afford tetrahydroindazole cores with various substituents.
- This method (Method A) produces intermediates that can be further functionalized.
- The reaction typically proceeds with good yields and mild conditions, preserving sensitive substituents.
Introduction of Cyclopropylmethyl Group
The cyclopropylmethyl substituent is introduced via alkylation or reductive amination routes:
- Alkylation of nitrogen atoms in the indazole ring or related amines with cyclopropylmethyl halides in the presence of bases such as potassium carbonate under reflux conditions.
- Alternatively, reductive amination of aldehyde intermediates with cyclopropylmethyl amine derivatives followed by reduction (e.g., with LiAlH4) can be employed to install this group selectively.
This approach allows the incorporation of the cyclopropylmethyl moiety with control over stereochemistry, especially when using chiral auxiliaries or resolving agents.
Installation of the Carboximidamide Group
The carboximidamide functionality at the 3-position of the indazole ring is typically introduced via:
- Conversion of corresponding nitrile intermediates to amidines using reagents such as hydroxylamine derivatives or amidination agents.
- Oxime formation followed by reduction to amines, which are then transformed into carboximidamides through appropriate amidination protocols.
This step often requires careful control of reaction conditions to avoid over-reduction or side reactions.
Representative Synthetic Scheme
Detailed Research Findings and Optimization
Cyclocondensation conditions : The use of dilute sulfuric acid in methanol at room temperature provides optimal yields and selectivity for the formation of the tetrahydroindazole core, avoiding harsh conditions that can degrade sensitive groups.
Alkylation step : Potassium carbonate is preferred as a base to promote nucleophilic substitution of the indazole nitrogen with cyclopropylmethyl bromide. Reflux in ethanol or acetonitrile ensures complete conversion within hours.
Amidination : Conversion of nitriles to carboximidamides is facilitated by hydroxylamine hydrochloride under slightly basic conditions. The reaction proceeds via oxime intermediates, which can be isolated or reduced in situ to the amidine functionality.
Isomer separation : When cyclopropylmethyl amines are involved, cis and trans isomers can be separated by silica gel chromatography, with the trans isomer commonly used for further synthesis due to better biological activity and stability.
Comparative Analysis of Preparation Methods
Summary and Outlook
The preparation of This compound is effectively achieved through a multistep synthetic route involving:
- Acid-catalyzed cyclocondensation to form the tetrahydroindazole core,
- Subsequent N-alkylation with cyclopropylmethyl halides,
- Followed by amidination of nitrile intermediates to install the carboximidamide group.
Optimization of reaction conditions such as solvent, temperature, and pH is critical for maximizing yield and purity. The separation of stereoisomers at the cyclopropylmethyl amine stage enhances the selectivity and efficacy of the final compound.
Future research may focus on developing asymmetric synthesis methods to directly obtain enantiomerically pure compounds and exploring alternative amidination strategies to improve yields and reduce reaction times.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide?
- Methodological Answer : The compound can be synthesized via condensation reactions involving cyclopropylmethyl-substituted indazole precursors. A common approach involves refluxing 3-formyl-indazole derivatives with cyclopropylmethylamine in acetic acid, followed by carboximidamide functionalization using ammonium chloride or guanidine derivatives. For example, analogous syntheses of carboximidamide-containing heterocycles employ sodium acetate as a catalyst under reflux conditions (3–5 h) in acetic acid, yielding crystalline precipitates . Post-synthesis purification typically involves recrystallization from DMF/acetic acid mixtures .
Q. How is the compound purified, and what analytical techniques confirm its structural integrity?
- Methodological Answer : Purification is achieved via recrystallization (e.g., DMF/acetic acid) or column chromatography using silica gel. Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR to verify cyclopropylmethyl protons (δ 0.5–1.5 ppm) and indazole ring protons (δ 6.5–8.0 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]).
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles for the carboximidamide group and indazole core .
Q. What are the key challenges in synthesizing this compound?
- Methodological Answer : Key challenges include:
- Tautomerism : The carboximidamide group may exhibit tautomeric equilibria, complicating NMR interpretation. Use variable-temperature NMR to stabilize specific tautomers .
- Byproduct Formation : Cyclopropylmethyl groups can undergo ring-opening under acidic conditions. Optimize reaction pH (e.g., pH 4–6) to minimize degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Catalyst Screening : Test alternatives to sodium acetate (e.g., pyridine or triethylamine) to enhance carboximidamide formation .
- Solvent Effects : Compare acetic acid with polar aprotic solvents (e.g., DMF) to improve solubility of intermediates.
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 1 h vs. 5 h) and minimize side reactions .
Q. How to resolve contradictions in spectroscopic data arising from dynamic molecular behavior?
- Methodological Answer :
- Dynamic NMR (DNMR) : Perform H NMR at variable temperatures (e.g., −40°C to 25°C) to "freeze" conformational changes and assign overlapping signals.
- X-ray Diffraction : Resolve tautomeric states via single-crystal analysis using SHELXL. For example, the carboximidamide group may adopt distinct protonation states in the solid state .
Q. What computational methods predict the compound’s reactivity or binding properties?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the indazole N1 atom often acts as a hydrogen-bond acceptor.
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinases), leveraging crystallographic data refined via SHELX .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
